

Application Note: 12-Ketostearic Acid Sodium Salt in Advanced Drug Delivery Systems

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Compound of Interest

Compound Name: 12-Ketostearic Acid Sodium Salt

CAS No.: 73536-57-9

Cat. No.: B565042

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Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Overview

In the rapidly evolving landscape of lipid-based drug delivery, **12-Ketostearic Acid Sodium Salt** (12-KSA, CAS: 73536-57-9) has emerged as a highly versatile dual-purpose reagent. Structurally, 12-KSA is a saturated fatty acid derivative featuring a ketone functional group at the 12th carbon atom and a terminal sodium carboxylate^{[1][2]}.

As a Senior Application Scientist, I leverage 12-KSA in two distinct but complementary workflows within nanoparticle formulation:

- **Lipid Synthon for Prodrug Conjugation:** The terminal carboxylic acid of 12-KSA readily reacts with primary amine groups on active pharmaceutical ingredients (APIs) or targeting peptides to form highly stable amide bonds^{[1][2]}. This conjugation increases the lipophilicity of hydrophilic drugs, enabling their seamless encapsulation into the hydrophobic core of Lipid Nanoparticles (LNPs).

- Biophysical Membrane Probing: When functionalized into its N-oxy-4',4'-dimethyloxazolidine (doxyl) derivative, 12-KSA acts as an electron paramagnetic resonance (EPR) spin label[3] [4]. Because the ketone (and subsequent doxyl group) is located deep in the alkyl chain (C12), it specifically reports on the microviscosity and fluidity of the deep hydrophobic regions of lipid bilayers, allowing formulators to optimize LNP stability and drug release kinetics[5].

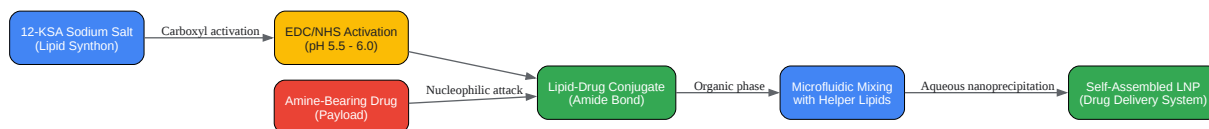
Quantitative Data & Physicochemical Profile

Understanding the physicochemical boundaries of your lipid synthon is critical for reproducible LNP formulation. Below is the consolidated data profile for 12-KSA used to establish our baseline parameters.

Parameter	Specification / Value	Formulation Relevance
Chemical Name	12-Oxooctadecanoic Acid Sodium Salt	Nomenclature for regulatory filings.
CAS Number	73536-57-9	Verification of reagent sourcing[1][6].
Molecular Weight	320.44 g/mol	Required for precise stoichiometric calculations during EDC/NHS coupling[6].
Molecular Formula	C ₁₈ H ₃₃ NaO ₃	Confirms sodium salt form, which provides superior initial aqueous solubility compared to the free acid[6].
Melting Point	>115°C (dec.)	Indicates thermal stability limits during thin-film hydration[6].
Target Conjugation	Primary Amines (-NH ₂)	Forms stable amide bonds; ideal for peptide/API lipid-anchoring[1][2].
EPR Probe Locus	C12 Position	Reports on deep hydrophobic core dynamics, complementing C5-doxy probes (surface dynamics)[3][5].

Experimental Workflows & Causality

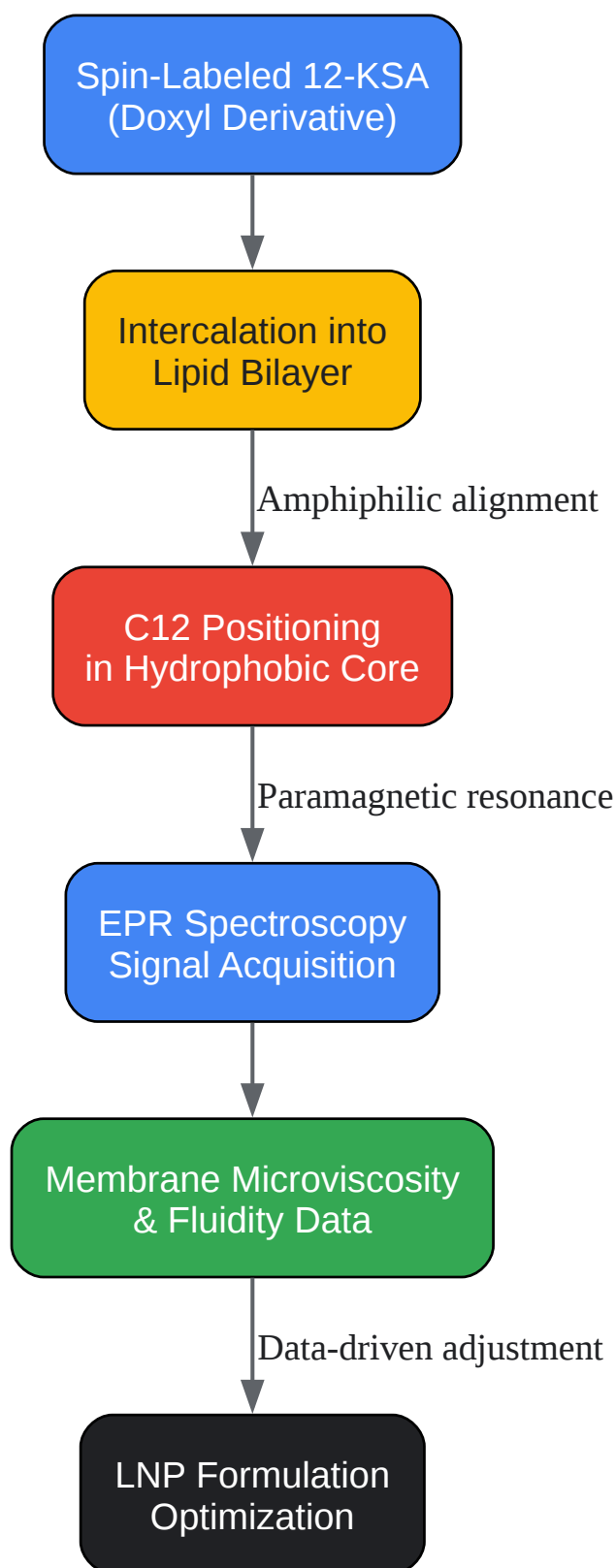
Workflow 1: Synthesis of 12-KSA-API Lipid Conjugates



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Caption: Workflow for conjugating amine-bearing drugs to 12-KSA and subsequent LNP formulation.

Workflow 2: EPR Membrane Probing Mechanism



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Caption: Mechanism of 12-KSA doxyl derivatives in probing LNP deep-core membrane fluidity.

Validated Protocols

Protocol A: EDC/NHS Mediated Conjugation of 12-KSA to Amine-Bearing Therapeutics

Objective: To synthesize a lipophilic prodrug by covalently linking 12-KSA to a primary amine-containing API, enhancing its encapsulation efficiency in LNPs[1][2].

Scientific Causality: We utilize the sodium salt of 12-KSA because it provides superior initial solubility in aqueous/organic co-solvent systems compared to the free acid. EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is prone to hydrolysis. Adding NHS converts this into a semi-stable amine-reactive NHS-ester, drastically improving the conjugation yield.

Step-by-Step Methodology:

- Preparation: Dissolve 10 mg of 12-KSA Sodium Salt in 1 mL of a 1:1 mixture of DMF and MES buffer (0.1 M, pH 5.5). Note: The slightly acidic pH is critical to optimize EDC activation while preventing rapid hydrolysis.
- Activation: Add 1.5 molar equivalents of EDC-HCl and 2.0 molar equivalents of NHS to the 12-KSA solution. Stir continuously at room temperature for 15 minutes.
- Conjugation: Adjust the pH of the solution to 7.5 using 0.1 M NaOH. Immediately add 1.0 molar equivalent of the amine-bearing API. Causality: Raising the pH deprotonates the primary amine on the API, rendering it a potent nucleophile for attacking the NHS-ester.
- Incubation: Stir the reaction mixture in the dark at room temperature for 4–6 hours.
- Validation & Purification: Monitor the reaction via TLC (DCM:MeOH 9:1). Once complete, precipitate the lipid-drug conjugate by adding cold diethyl ether. Centrifuge at 10,000 x g for 10 minutes, decant the supernatant, and dry the pellet under a gentle stream of nitrogen. Confirm the amide bond formation via FT-IR (appearance of amide I and II bands at ~1650 and ~1550 cm^{-1}) and LC-MS.

Protocol B: Formulation of 12-KSA-Integrated LNPs via Microfluidics

Objective: To formulate monodisperse LNPs incorporating the 12-KSA-API conjugate.

Scientific Causality: Microfluidic mixing induces rapid nanoprecipitation by altering the solvent polarity faster than the lipids can aggregate randomly, ensuring a low Polydispersity Index (PDI) and highly reproducible self-validating LNP lots.

Step-by-Step Methodology:

- Organic Phase: Dissolve the 12-KSA-API conjugate, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 10 mM.
- Aqueous Phase: Prepare a 50 mM citrate buffer at pH 4.0.
- Microfluidic Mixing: Load the organic and aqueous phases into separate syringes. Inject into a microfluidic mixing cartridge at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.
- Dialysis & Validation: Dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove residual ethanol. Validate the system by measuring hydrodynamic size and PDI via Dynamic Light Scattering (DLS). Acceptable parameters: Size < 100 nm, PDI < 0.15.

Protocol C: EPR Assessment of LNP Membrane Fluidity using Spin-Labeled 12-KSA

Objective: To map the hydrophobic core packing of the formulated LNPs using 12-doylestearic acid (derived from 12-KSA)[3][4].

Scientific Causality: The orientation of spin labels in lipid membranes aligns the long amphiphilic axis perpendicular to the membrane surface[3][5]. By placing the paramagnetic doxyl group at the C12 position, the EPR signal directly reports on the steric hindrance and microviscosity deep within the bilayer, allowing us to detect phase transitions or cholesterol-induced stiffening that could impact drug release[7].

Step-by-Step Methodology:

- **Label Incorporation:** Co-dissolve LNPs and the spin-labeled 12-KSA derivative in chloroform/methanol (2:1 v/v) at a lipid-to-probe molar ratio of 100:1. Dry to a thin film under nitrogen, then hydrate with PBS and sonicate.
- **EPR Acquisition:** Transfer 50 μ L of the labeled LNP dispersion into a quartz capillary tube. Acquire the EPR spectra at X-band (9.4 GHz) using a modulation amplitude of 1.0 G and microwave power of 2 mW.
- **Data Analysis:** Calculate the order parameter () and rotational correlation time () from the spectral line widths and peak heights. A higher indicates a more rigid hydrophobic core, which correlates with slower API release kinetics.

References

- ResearchGate. "Synthesis and Biological Evaluation of Spin-Labeled Alkylphospholipid Analogs". ResearchGate Publications. Available at: [\[Link\]](#)
- ResearchGate. "Orientation and Motion of amphiphilic spin labels in membranes". ResearchGate Publications. Available at: [\[Link\]](#)

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Sources

- 1. [12-Ketostearic Acid Sodium Salt, 73536-57-9 | BroadPharm \[broadpharm.com\]](#)
- 2. [medchemexpress.com \[medchemexpress.com\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)

- [4. researchgate.net \[researchgate.net\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. usbio.net \[usbio.net\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
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